molecular formula C11H19NO3 B13403951 (S)-tert-Butyl (1-cyclopropyl-3-oxopropan-2-yl)carbamate

(S)-tert-Butyl (1-cyclopropyl-3-oxopropan-2-yl)carbamate

Cat. No.: B13403951
M. Wt: 213.27 g/mol
InChI Key: ZXCJNTBHTFXMTR-VIFPVBQESA-N
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Description

(S)-tert-Butyl (1-cyclopropyl-3-oxopropan-2-yl)carbamate is a chemical compound with a complex structure that includes a cyclopropyl group, a carbamate group, and a tert-butyl group

Preparation Methods

The synthesis of (S)-tert-Butyl (1-cyclopropyl-3-oxopropan-2-yl)carbamate typically involves multiple steps, including the formation of the cyclopropyl group and the introduction of the carbamate group. The reaction conditions often require specific catalysts and reagents to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability.

Chemical Reactions Analysis

(S)-tert-Butyl (1-cyclopropyl-3-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often under specific conditions and with the use of catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(S)-tert-Butyl (1-cyclopropyl-3-oxopropan-2-yl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential biological activity.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-cyclopropyl-3-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to target molecules and influencing their activity or function.

Comparison with Similar Compounds

(S)-tert-Butyl (1-cyclopropyl-3-oxopropan-2-yl)carbamate can be compared with other similar compounds, such as:

    Benzyl N-[(2S)-1-cyclopropyl-3-oxopropan-2-yl]carbamate: This compound shares a similar core structure but differs in the substituents attached to the carbamate group.

    Cyclopropylcarbamate derivatives: These compounds have variations in the cyclopropyl group or other functional groups, leading to different chemical properties and applications.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-cyclopropyl-3-oxopropan-2-yl]carbamate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9(7-13)6-8-4-5-8/h7-9H,4-6H2,1-3H3,(H,12,14)/t9-/m0/s1

InChI Key

ZXCJNTBHTFXMTR-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1CC1)C=O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CC1)C=O

Origin of Product

United States

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